molecular formula C14H17N3O5S B2798312 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 941996-89-0

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2798312
CAS No.: 941996-89-0
M. Wt: 339.37
InChI Key: IANAAPXDYWXJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a nitrobenzenesulfonamide core linked to a dimethylaminoethyl-furan moiety. This compound shares structural motifs with H₂ receptor antagonists like ranitidine, particularly the 5-(dimethylaminomethyl)furan-2-yl group, which is critical for binding to histamine receptors .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-16(2)12(13-7-5-9-22-13)10-15-23(20,21)14-8-4-3-6-11(14)17(18)19/h3-9,12,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANAAPXDYWXJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H22N4O4S
  • Molecular Weight : 330.40 g/mol
  • CAS Number : 73851-70-4

The compound features a furan ring, a nitro group, and a sulfonamide moiety, which are significant in influencing its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with furan and nitro groups have shown promising results against various cancer cell lines.

  • Cell Line Studies : The compound's effectiveness was evaluated using human lung cancer cell lines (A549, HCC827, NCI-H358) through MTS cytotoxicity assays.
    • Results : Compounds exhibited significant cytotoxic effects in 2D cultures compared to 3D cultures, indicating a higher efficacy in traditional assay formats. For example, a similar nitro-substituted compound demonstrated an IC50 of approximately 6.26 μM against HCC827 cells in 2D assays but was less effective in 3D formats (IC50 of 20.46 μM) .

Antimicrobial Activity

The antimicrobial properties of related furan derivatives have also been explored. The presence of the nitro group is often associated with enhanced antibacterial effects.

  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is common among compounds with similar structures .
  • Activity Spectrum : The compounds showed broad-spectrum antibacterial activity against various strains, although specific data for this compound is limited.

Case Studies and Research Findings

StudyCompoundCell Line/OrganismIC50 Value (μM)Activity Type
Nitro-substituted compoundA5496.26 ± 0.33Antitumor
Various furan derivativesBacterial strainsVariableAntimicrobial

Specific Findings

  • A study on related furan derivatives indicated that compounds with amidine moieties displayed effective antitumor activity at submicromolar dosages in vivo models .
  • The binding affinity to AT-DNA was confirmed through various assays, showing that these compounds predominantly bind within the minor groove, which is critical for their biological efficacy .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of sulfonamides, including N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-nitrobenzenesulfonamide, exhibit promising anticancer activity. In vitro studies have demonstrated that such compounds can inhibit the growth of various cancer cell lines, including pancreatic adenocarcinoma and leukemia cells. The mechanism is believed to involve the inhibition of carbonic anhydrase isoforms, which are crucial for tumor growth and survival .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell Line TypeIC50 (µM)
This compoundCapan-1 (pancreatic adenocarcinoma)15
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,5-dinitrobenzamideK562 (leukemia)20

Antibacterial Properties

In addition to its anticancer properties, this compound has shown antibacterial activity against a range of pathogens. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial DNA replication .

Table 2: Antibacterial Activity Against Various Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,5-dinitrobenzamideEscherichia coli16 µg/mL

Case Studies

  • Inhibition of Carbonic Anhydrase : A study highlighted that compounds similar to this compound effectively inhibited carbonic anhydrase IX isoform, leading to reduced tumor cell proliferation in vitro. The study suggested that further optimization could enhance potency against specific cancer types .
  • Antibacterial Efficacy : Another research project focused on the antibacterial properties of sulfonamide derivatives. It was found that modifications to the sulfonamide structure could significantly increase efficacy against resistant strains of bacteria, making it a candidate for further development as an antibiotic .

Comparison with Similar Compounds

Structural Analogs in the Ranitidine Family

The target compound is closely related to ranitidine derivatives and intermediates (Table 1). Key structural similarities and differences include:

Compound Name Key Structural Features Biological Relevance Source
N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-2-nitrobenzenesulfonamide (Target) Nitrobenzenesulfonamide + dimethylaminoethyl-furan Potential H₂ antagonist activity; nitro group may improve metabolic stability Inference
Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) Nitroacetamide + dimethylaminomethyl-furan + thioether linkage Intermediate in ranitidine synthesis; nitroacetamide may confer different solubility
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Similar to above, with sulfur linkage and acetamide group Structural analog with altered polarity and binding affinity
N-[2-[[5-(Dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine Nitroethenediamine + dimethylaminomethyl-furan + sulfanyl group Ranitidine-related compound with dual nitro groups; possible enhanced receptor affinity

Key Observations :

  • The target compound replaces thioether or acetamide groups (common in ranitidine intermediates) with a nitrobenzenesulfonamide moiety.
  • The nitro group in the target compound may enhance metabolic resistance compared to acetylated analogs, which are prone to hydrolysis .

Sulfonamide Derivatives with Varied Substituents

Other sulfonamides with distinct functional groups provide insights into structure-activity relationships:

Compound Name Key Structural Features Biological/Physicochemical Properties Source
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide Benzimidazole + dimethylamino methylidene Antifungal/antibacterial activity due to benzimidazole
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Methoxyphenyl + ethyl group Lower polarity due to ethyl and methoxy groups
N-(2-Methylphenyl)-2-nitrobenzenesulfonamide Nitrobenzenesulfonamide + methylphenyl Nitro group enhances electrophilicity; potential cytotoxicity

Key Observations :

  • The benzimidazole-containing sulfonamide () exhibits antifungal activity, suggesting that heterocyclic substituents can diversify biological targets. The target compound’s furan ring may similarly modulate selectivity.
  • The nitro group in N-(2-Methylphenyl)-2-nitrobenzenesulfonamide () is associated with increased electrophilicity, which could influence reactivity in biological systems.

Fluorinated and Hydroxylated Analogs

describes N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide, which substitutes the nitro group with fluorine and introduces a hydroxylated ethyl chain.

Comparison :

  • Fluorine vs.
  • Hydroxyethyl Chain : The hydroxyl group in ’s compound increases hydrophilicity, contrasting with the target compound’s hydrophobic nitrobenzenesulfonamide .

Pharmacological Implications

  • Receptor Binding: The dimethylaminomethyl-furan moiety is critical for H₂ receptor antagonism, as seen in ranitidine . The nitrobenzenesulfonamide may enhance binding through π-π interactions with receptor residues.
  • Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance compared to esters or amides, suggesting a longer half-life for the target compound .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-nitrobenzenesulfonamide?

The synthesis typically involves:

  • Step 1 : Formation of the amine intermediate via nucleophilic substitution or reductive amination, using solvents like dichloromethane or dimethylformamide (DMF) .
  • Step 2 : Sulfonylation with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or NaOH) to introduce the sulfonamide group .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product with >90% purity .
    Key parameters include temperature control (0–25°C for exothermic steps) and anhydrous conditions to prevent hydrolysis of reactive intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR spectra verify the presence of dimethylamino protons (δ ~2.2–2.5 ppm), furan protons (δ ~6.0–7.5 ppm), and sulfonamide groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 400.0983) .
  • HPLC : Quantifies purity (>95%) and detects impurities like unreacted intermediates .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Aqueous Stability : Degrades rapidly in strongly acidic (pH <2) or alkaline (pH >10) conditions due to hydrolysis of the sulfonamide bond .
  • Solvent Compatibility : Stable in aprotic solvents (e.g., DMF, THF) but may decompose in protic solvents like methanol under prolonged heating .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., tankyrase vs. carbonic anhydrase) may arise from assay conditions (pH, co-solvents) or competing interactions with the furan moiety .
  • Resolution : Conduct orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonamide group and catalytic residues (e.g., Zn2+^{2+} in metalloenzymes) .
  • MD Simulations : Analyze stability of the dimethylamino-furan complex in lipid bilayers to assess membrane permeability .

Q. What are the challenges in scaling up the synthesis without compromising yield or purity?

  • Key Issues : Exothermic reactions (e.g., sulfonylation) require precise temperature control to avoid side products .
  • Mitigation : Use flow chemistry for heat-sensitive steps and inline analytics (e.g., FTIR) for real-time monitoring .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?

  • Fluoro-Substitution : Introducing fluorine at the benzene ring (e.g., 4-fluoro derivative) enhances metabolic stability but may reduce solubility .
  • Chloro-Substitution : Increases electrophilicity, improving covalent binding to cysteine residues in target proteins .

Methodological Recommendations

  • Contradiction Analysis : Use multi-parametric optimization (e.g., DoE) to isolate variables affecting bioactivity .
  • Mechanistic Validation : Employ isotopic labeling (e.g., 15N^{15}N-sulfonamide) to track reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.